2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with other intermediates to form the final compound. For instance, 4,4-difluoropiperidine can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine-based compound with potential anticancer effects.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethoxypyrimidine is unique due to its specific structure, which includes both a piperidine and a pyrimidine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24F2N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H24F2N4O3/c1-25-13-11-14(26-2)21-16(20-13)23-7-3-12(4-8-23)15(24)22-9-5-17(18,19)6-10-22/h11-12H,3-10H2,1-2H3 |
InChI Key |
LIHMAZVQSQKMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)OC |
Origin of Product |
United States |
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